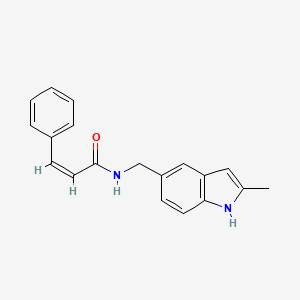

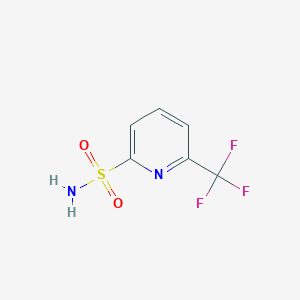

![molecular formula C16H18N4O B2532395 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile CAS No. 1326860-41-6](/img/structure/B2532395.png)

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This moiety is often found in various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . The effectiveness of this two-stage strategy has been demonstrated by the late-stage functionalization of five carboxylic acid-containing APIs .

Molecular Structure Analysis

The molecular structure of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their spatial arrangement, and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed based on its reactivity. As a 1,2,4-oxadiazole derivative, this compound can undergo various chemical reactions, including C-H functionalization . The reactivity of this compound can also be influenced by the presence of the piperidine and benzonitrile moieties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be inferred from its molecular structure. For instance, the presence of the 1,2,4-oxadiazole, piperidine, and benzonitrile moieties can influence its polarity, solubility, and stability .

Aplicaciones Científicas De Investigación

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown promise as potential chemical pesticides. In particular, novel derivatives synthesized from this compound demonstrated moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani. Notably, certain derivatives exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), surpassing existing pesticides. These findings suggest that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial agents in agriculture .

Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide, offering improved hydrolytic and metabolic stability. Researchers have explored its potential in drug discovery. For instance, some derivatives containing a trifluoromethyl pyridine moiety exhibited excellent antibacterial activity against Xoo and Xoc. Additionally, these compounds could serve as templates for novel antibacterial agents .

Anti-HIV and Antiviral Activities

Heterocycles based on the 1,2,3-triazole moiety (related to 1,2,4-oxadiazoles) have been utilized in developing medicinal scaffolds with anti-HIV and antiviral properties. While specific studies on our compound are scarce, this broader class of heterocycles highlights their potential in antiviral drug development .

Sigma Receptor Binding

Certain synthesized 1,2,4-oxadiazole derivatives were evaluated for their affinity and selectivity to sigma receptors (σ~1~ and σ2). One compound exhibited high affinity and selectivity to the σ1 receptor. Sigma receptors play a role in various physiological processes, including neuroprotection and modulation of neurotransmitter release .

Materials Science

The 1,2,4-oxadiazole scaffold has also found applications in materials science. Researchers have explored its use in creating functional materials, such as polymers, liquid crystals, and organic semiconductors. These materials have potential in electronic devices, sensors, and optoelectronics .

Direcciones Futuras

The future directions for the study of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” and related compounds could involve further exploration of their synthesis, characterization, and biological activities . There is also potential for the development of new chemical entities based on the 1,2,4-oxadiazole scaffold for various therapeutic applications .

Propiedades

IUPAC Name |

3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPAAIDRMLAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

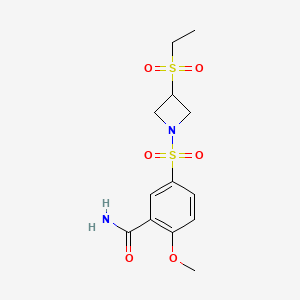

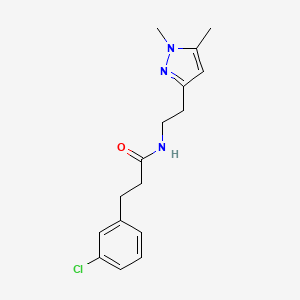

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

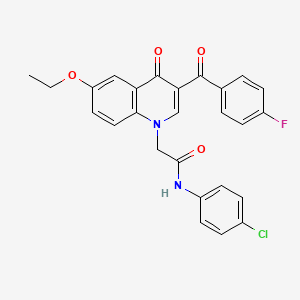

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)

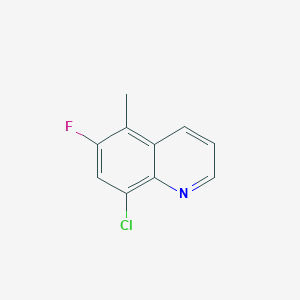

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)